3H-Pyrrolo[2,3-b]pyridin-5-amine
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Overview
Description
3H-Pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[2,3-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrrolo[2,3-b]pyridine core . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the pyrrolo[2,3-b]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrolo[2,3-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3H-Pyrrolo[2,3-b]pyridin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3H-Pyrrolo[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Similar in structure but differs in the position of the nitrogen atom.
5H-Pyrrolo[2,3-b]pyrazine: Contains an additional nitrogen atom in the ring system.
Pyrrolo[3,4-c]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Uniqueness
3H-Pyrrolo[2,3-b]pyridin-5-amine is unique due to its specific ring structure and the position of the nitrogen atom, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C7H7N3 |
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Molecular Weight |
133.15 g/mol |
IUPAC Name |
3H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C7H7N3/c8-6-3-5-1-2-9-7(5)10-4-6/h2-4H,1,8H2 |
InChI Key |
GBQCZUDZCCATDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C1C=C(C=N2)N |
Origin of Product |
United States |
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